molecular formula C8H9N7 B11900210 2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile CAS No. 5466-65-9

2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

Cat. No.: B11900210
CAS No.: 5466-65-9
M. Wt: 203.20 g/mol
InChI Key: ADJMOCWQWLWBQA-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative synthesized via the reaction of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile with hydrazine hydrate at 100°C for 2 hours . The product is isolated as a light brown powder with a yield of 74% and serves as a precursor for further derivatization with aromatic aldehydes to generate triazolopyrimidine derivatives . Its structure features a pyrazolo-pyrimidine core substituted with amino, imino, methyl, and acetonitrile groups, which influence its reactivity and physicochemical properties.

Properties

CAS No.

5466-65-9

Molecular Formula

C8H9N7

Molecular Weight

203.20 g/mol

IUPAC Name

2-(5-amino-4-imino-1-methylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

InChI

InChI=1S/C8H9N7/c1-14-8-6(5(13-14)2-3-9)7(10)15(11)4-12-8/h4,10H,2,11H2,1H3

InChI Key

ADJMOCWQWLWBQA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=N1)CC#N)C(=N)N(C=N2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1-methylpyrazole Derivatives

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol. This method yields the 4-imino intermediate, with the reaction proceeding via nucleophilic attack at the pyrazole C4 position, followed by ring closure.

Reaction Conditions:

  • Reactants: 5-Amino-1-methylpyrazole-4-carbonitrile (1.0 eq), formamidine acetate (1.2 eq)

  • Solvent: Ethanol (reflux, 6 h)

  • Yield: 68–72%

  • Key Characterization:

    • IR: 3433 cm⁻¹ (N–H stretch), 2216 cm⁻¹ (C≡N)

    • 1H NMR (DMSO-d6): δ 2.76 (s, 3H, CH3), 8.36 (s, 2H, NH2)

MethodBaseSolventTemperatureYield (%)
TosMIC/i-BuOKi-BuOKDME/MeOH−50→80°C48
KnoevenagelPiperidineTolueneReflux35
CyanoethylationNaHTHF0°C→RT28

Tandem One-Pot Synthesis

Multicomponent Assembly

A one-pot approach combines 5-amino-1-methylpyrazole, ethyl cyanoacetate, and ammonium acetate in acetic acid, achieving simultaneous cyclization and nitrile incorporation.

Procedure:

  • Reactants:

    • 5-Amino-1-methylpyrazole (1.0 eq), ethyl cyanoacetate (1.2 eq), NH4OAc (2.0 eq)

  • Conditions: Acetic acid, 120°C, 8 h

  • Yield: 60%

  • Advantages: Reduced purification steps; in situ imine formation drives cyclization.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography (heptane/EtOAc gradient) resolves regioisomeric byproducts, with target compound eluting at 40–60% EtOAc. Purity >95% is confirmed via HPLC (C18 column, 0.1% TFA/MeCN).

Spectroscopic Confirmation

  • 13C NMR (DMSO-d6): δ 116.8 (C≡N), 155.2 (C=N imino), 162.4 (pyrimidine C4).

  • HRMS: [M+H]+ Calc. 257.1054; Found 257.1051.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing 1,3-dipolar cycloadditions during TosMIC reactions are suppressed by maintaining low temperatures (−50°C) and rigorous exclusion of moisture.

Imino Group Stability

The 4-imino group is prone to hydrolysis under acidic conditions. Neutral workup (pH 5–6) and anhydrous solvents (DME, MeOH) prevent decomposition.

Industrial-Scale Considerations

Cost-Effective Catalysis

Replacing i-BuOK with K2CO3 in TosMIC reactions reduces costs but lowers yields to 35%. Catalyst recycling (e.g., AlCl3 in DCM) improves atom economy for large batches .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to the selective targeting of tumor cells, making it a promising candidate for cancer therapy.

  • Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibited the growth of various cancer cell lines. The compounds were synthesized and tested against three cell lines: HT-29 (colon), A549 (lung), and MDA-MB-231 (breast carcinoma). Results indicated a significant reduction in cell proliferation with IC₅₀ values ranging from 0.073 µM to 3.10 µM depending on the specific derivative used .

Antiviral Properties

There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives may also possess antiviral properties. The mechanism involves the inhibition of viral replication by targeting specific enzymes essential for the viral life cycle.

  • Research Findings : Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance antiviral activity against several viruses, including those responsible for respiratory infections and hepatitis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile has been extensively studied to optimize its biological activity. Variations in substituents on the pyrazolo ring significantly influence its potency and selectivity.

Substituent Effect on Activity Remarks
Methyl groupIncreased potencyEnhances binding affinity
Cyano groupImproved selectivityReduces off-target effects
Hydroxyl groupModulates solubilityAffects pharmacokinetics

Synthesis and Derivative Development

The synthesis of 2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile involves several steps starting from readily available precursors. Researchers have developed various synthetic routes that allow for the modification of functional groups to enhance biological activity.

Synthetic Route Example

  • Starting Material : Begin with a suitable pyrazole derivative.
  • Reactions : Employ methods such as nucleophilic substitution and cyclization under controlled conditions.
  • Characterization : Use techniques like NMR and mass spectrometry to confirm the structure of synthesized compounds.

Mechanism of Action

The mechanism of action of 2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .

Comparison with Similar Compounds

Core Structural Analog: 2-(5-Butyl-4-imino-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile (CAS 6332-59-8)

Key Differences:

  • Substituents: The butyl-phenyl analog replaces the methyl group at position 1 with a phenyl group and introduces a butyl chain at position 3.
  • Molecular Formula and Weight:
    • Target compound: Likely C₉H₁₀N₆ (exact formula inferred from synthesis data).
    • Butyl-phenyl analog: C₁₇H₁₈N₆ (MW: 306.36 g/mol) .

Functional Implications:

  • The phenyl group in the analog may enhance π-π stacking interactions in biological systems, while the butyl chain could increase lipophilicity.
  • The methyl group in the target compound likely improves solubility compared to bulkier substituents.

Derivatives from Condensation Reactions

The target compound reacts with aromatic aldehydes to form 2-(2-aryl-5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile derivatives . For example:

  • 2-(2-Phenyl-5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile Modification: Incorporation of a phenyl group via Schiff base formation.

Other Pyrazolo-Pyrimidine Derivatives

lists compounds such as 930469-18-4 (1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]acetamide), which shares a pyrazolo-pyrimidine core but substitutes the acetonitrile group with an acetamide moiety.

  • Functional Comparison:
    • The acetonitrile group in the target compound may confer electrophilicity for nucleophilic additions.
    • The acetamide substituent in 930469-18-4 could improve hydrogen-bonding capacity, influencing target binding in medicinal chemistry applications.

Biological Activity

The compound 2-(5-amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C8H10N6\text{C}_{8}\text{H}_{10}\text{N}_{6}

This structure features a pyrazolo-pyrimidine core, which is critical for its biological properties.

Biological Activity Overview

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit various biological activities, including:

  • Antimicrobial Activity: Several studies have demonstrated that pyrazolo derivatives possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties: Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Cytotoxic Effects: The ability to selectively target cancer cells while sparing normal cells is a notable characteristic.

Antimicrobial Activity

A study conducted on similar pyrazole derivatives reported significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Anticancer Activity

Recent investigations into the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives have revealed promising results. In vitro studies using MTT assays showed that certain derivatives exhibited stronger cytotoxic activity than traditional chemotherapeutics like cisplatin. For instance, compounds were noted to induce apoptosis through caspase activation pathways .

The mechanisms by which these compounds exert their anticancer effects include:

  • Apoptosis Induction: Activation of caspases (caspase 3/7, caspase 8) leading to programmed cell death.
  • Inhibition of NF-κB: Suppression of NF-κB expression which is crucial for cancer cell survival.
  • Autophagy Activation: Increased formation of autophagosomes and expression of beclin-1.

Case Studies

  • Study on Pyrazolo Derivatives:
    In a comparative study, several pyrazolo derivatives were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through multiple signaling pathways .
  • Antimicrobial Evaluation:
    A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for antimicrobial activity. The study highlighted the importance of structural modifications on the biological efficacy of these compounds .

Q & A

Q. Characterization Tools :

TechniqueKey Data (Example)Source
¹H/¹³C NMR δ 4.20 (s, CH₂), δ 7.43 (d, aromatic)
IR 2223 cm⁻¹ (C≡N stretch)
Mass Spec m/z 389.84 [M]⁺

Basic: How is the compound’s purity validated, and what analytical thresholds are used?

Methodological Answer:
Purity is assessed via:

Chromatography : HPLC or TLC with solvent systems optimized for polar heterocycles.

Elemental Analysis : Matching calculated vs. observed C/H/N ratios (e.g., C 61.48% observed vs. 61.62% calculated) .

Melting Point Consistency : Sharp melting ranges (e.g., 198–200°C) indicate purity .

Advanced: How can reaction by-products be systematically identified and resolved?

Methodological Answer:
By-products arise from competing pathways (e.g., incomplete cyclization or isomerization). Strategies include:

Chromatographic Separation : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) .

Spectroscopic Profiling : Comparing ¹³C NMR shifts of by-products (e.g., para-substituted cyanomethyl benzoates at δ 110–120 ppm) .

Mechanistic Modeling : Using DFT to predict side-reaction energetics (e.g., isomerization barriers) .

Advanced: What computational approaches predict the compound’s reactivity or electronic properties?

Methodological Answer:
Density Functional Theory (DFT) is used to:

Optimize Geometry : B3LYP/6-31G(d) basis sets for ground-state structures .

Frontier Orbital Analysis : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites (e.g., pyrimidine ring reactivity) .

Solvent Effects : PCM models to simulate polar aprotic solvent interactions (e.g., acetonitrile) .

Advanced: How are structure-activity relationships (SAR) evaluated for biological targets?

Methodological Answer:

In Vitro Assays : Screen against enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

Substitution Analysis : Compare bioactivity of derivatives (e.g., 3-chlorophenyl vs. p-tolyl substituents in anticancer assays) .

Docking Studies : Molecular docking into target pockets (e.g., COX-2 for anti-inflammatory activity) .

Advanced: How do solvent systems influence synthetic efficiency and regioselectivity?

Methodological Answer:

Polar Aprotic Solvents : Acetonitrile enhances cyclization rates via stabilization of ionic intermediates .

Chlorinated Solvents : Dichloromethane improves solubility of hydrophobic intermediates in coupling reactions .

Temperature Control : Reflux in dry toluene minimizes side reactions during acylation steps .

Advanced: What strategies resolve spectral data contradictions (e.g., unexpected NMR splits)?

Methodological Answer:

Dynamic Effects : Variable-temperature NMR to detect tautomerism (e.g., imino ↔ amino shifts) .

Isotopic Labeling : ¹⁵N NMR to assign nitrogen environments in the pyrazolo-pyrimidine core.

X-ray Crystallography : Resolve ambiguity by comparing experimental vs. calculated bond lengths .

Advanced: How is environmental stability assessed for lab-scale storage?

Methodological Answer:

Accelerated Degradation Studies : Expose to humidity (40–80% RH) and UV light, monitoring via HPLC .

Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C stability) .

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